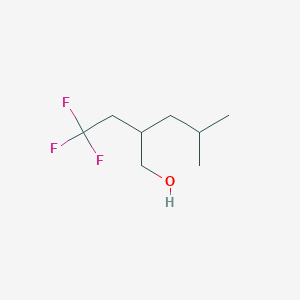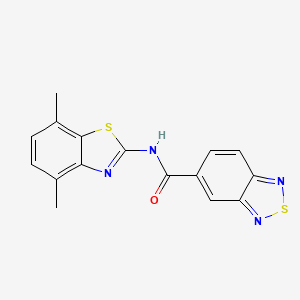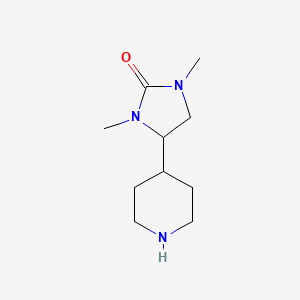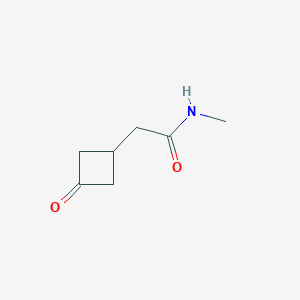![molecular formula C10H7ClN4 B14884156 2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)
2-Chloro-4-methylpyrido[1,2-e]purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methylpyrido[1,2-e]purine is a heterocyclic compound with the molecular formula C10H7ClN4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylpyrido[1,2-e]purine typically involves a two-step, one-pot reaction. The starting material, 2,4-dichloro-5-amino-6-methylpyrimidine, reacts with pyridine under reflux conditions. This reaction forms the pyrido[1,2-e]purine core structure. The chlorine atom at the 2-position can be substituted with secondary amines to create various derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-methylpyrido[1,2-e]purine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by various nucleophiles, such as amines, to form different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include secondary amines, which react under mild conditions to replace the chlorine atom.
Oxidation and Reduction Reactions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products:
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methylpyrido[1,2-e]purine involves its interaction with specific molecular targets. For instance, as an inhibitor of the SARS-CoV-2 main protease, it binds to the active site of the enzyme, preventing the replication of the virus . The compound’s structure allows it to form stable interactions with key amino acid residues in the enzyme’s active site, thereby inhibiting its activity.
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-methylpyrido[1,2-d]pyrimidine
- 2-Chloro-4-methylpyrido[1,2-f]quinazoline
Comparison: 2-Chloro-4-methylpyrido[1,2-e]purine is unique due to its specific structural configuration, which imparts distinct biological activities. Compared to similar compounds, it has shown superior inhibitory activity against the SARS-CoV-2 main protease . This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C10H7ClN4 |
|---|---|
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
2-chloro-4-methylpurino[9,8-a]pyridine |
InChI |
InChI=1S/C10H7ClN4/c1-6-8-9(14-10(11)12-6)15-5-3-2-4-7(15)13-8/h2-5H,1H3 |
Clé InChI |
SNCXQMKUCXZGMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)Cl)N3C=CC=CC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)



![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)




![(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide](/img/structure/B14884114.png)

![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
![1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)

